molecular formula C15H18O5 B5032590 diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate

diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate

Cat. No.: B5032590
M. Wt: 278.30 g/mol
InChI Key: NBLWYXWUUPSSJX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate typically involves the condensation of diethyl malonate with furfural. The reaction is catalyzed by a base such as piperidine or pyridine and is carried out under reflux conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate is unique due to its combination of a furan ring and a malonate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-18-14(16)13(15(17)19-5-2)10-11(3)9-12-7-6-8-20-12/h6-10H,4-5H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLWYXWUUPSSJX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=CC1=CC=CO1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=C/C(=C/C1=CC=CO1)/C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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